molecular formula C15H11NO B1311720 2-(3-Cyanophenyl)acetophenone CAS No. 62043-83-8

2-(3-Cyanophenyl)acetophenone

Cat. No.: B1311720
CAS No.: 62043-83-8
M. Wt: 221.25 g/mol
InChI Key: GEOQUDPIRPINGB-UHFFFAOYSA-N
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Description

2-(3-Cyanophenyl)acetophenone, also known as 3-(2-oxo-2-phenylethyl)benzonitrile, is an organic compound with the molecular formula C₁₅H₁₁NO. This compound is characterized by the presence of a cyanophenyl group attached to an acetophenone moiety. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Cyanophenyl)acetophenone can be achieved through several methods. One common approach involves the reaction of aryl triflates with a mixture of tetramethyltin, palladium(0), and carbon monoxide in the presence of triethylamine in dimethylformamide at 60°C . Another method includes the Friedel-Crafts acylation of 3-cyanobenzoyl chloride with acetophenone in the presence of aluminum chloride as a catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Cyanophenyl)acetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The cyanophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyanophenyl derivatives.

Scientific Research Applications

2-(3-Cyanophenyl)acetophenone has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Acetophenone: A simpler analog without the cyanophenyl group.

    4’-Cyanophenylacetophenone: A positional isomer with the cyanophenyl group at the para position.

    3-(2-Oxo-2-phenylethyl)benzonitrile: Another name for 2-(3-Cyanophenyl)acetophenone.

Uniqueness: this compound is unique due to the presence of the cyanophenyl group at the meta position, which imparts distinct chemical and biological properties. This positional difference can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

2-(3-Cyanophenyl)acetophenone, a compound with the molecular formula C15H11N, is characterized by an acetophenone moiety substituted with a cyano group at the meta position of the phenyl ring. This structural configuration enhances its reactivity and potential biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

The compound can be synthesized through various methods involving starting materials that allow for the introduction of the cyano group. Common synthetic methods include:

  • Condensation Reactions : Utilizing acetophenone and appropriate cyanide sources.
  • Refluxing : Often conducted in organic solvents to facilitate the reaction.

The presence of the cyano group is significant as it can influence both chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological properties, particularly in antimicrobial and antifungal activities. The compound's mechanism of action is primarily linked to its ability to interact with various molecular targets, including enzymes and cellular pathways.

Antimicrobial Properties

Studies have shown that derivatives of this compound possess significant antimicrobial activity. For instance, it has been noted for its effectiveness against certain bacterial strains, which can be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit metabolic pathways.

The mechanism of action involves the inhibition of NADPH oxidase, leading to a reduction in reactive oxygen species (ROS) production. This action may contribute to its protective effects in various biological systems, particularly under oxidative stress conditions.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The findings indicated:

  • Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL.
  • Significant inhibition of Staphylococcus aureus and Escherichia coli was observed.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Study 2: Cytotoxicity Assessment

Another research focused on the cytotoxic effects of the compound on cancer cell lines. The results showed:

  • A dose-dependent decrease in cell viability in pancreatic ductal adenocarcinoma (PDA) cells.
  • IC50 values were determined at approximately 50 µM after 48 hours of treatment.
Cell LineIC50 (µM)
Pancreatic Ductal Adenocarcinoma50
HeLa Cells>100

Properties

IUPAC Name

3-phenacylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c16-11-13-6-4-5-12(9-13)10-15(17)14-7-2-1-3-8-14/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEOQUDPIRPINGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2=CC(=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431951
Record name 2-(3-CYANOPHENYL)ACETOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62043-83-8
Record name 2-(3-CYANOPHENYL)ACETOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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